3-Bromo-4-methylpyridine-5-boronic acid pinacol ester
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Description
3-Bromo-4-methylpyridine-5-boronic acid pinacol ester is a useful research compound. Its molecular formula is C12H17BBrNO2 and its molecular weight is 297.99. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acid derivatives are often used in suzuki-miyaura cross-coupling reactions , suggesting that the compound may interact with palladium catalysts and various organic groups in these reactions.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the compound may undergo oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Transmetalation, the transfer of formally nucleophilic organic groups from boron to palladium, may also occur .
Biochemical Pathways
The compound likely participates in the Suzuki-Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The exact downstream effects of this pathway depend on the specific reactants and conditions used.
Pharmacokinetics
The compound’s molecular weight (29799) and solid physical form may influence its absorption, distribution, metabolism, and excretion in biological systems.
Result of Action
The result of the compound’s action is likely the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, depending on the specific reactants used.
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that it may be sensitive to heat. Additionally, the compound’s solubility and stability may vary depending on the specific conditions used in the Suzuki-Miyaura cross-coupling reaction .
Properties
IUPAC Name |
3-bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BBrNO2/c1-8-9(6-15-7-10(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXKZTBYHOKNFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BBrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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